molecular formula C10H16N2O2 B1453213 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1258651-44-3

2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1453213
CAS No.: 1258651-44-3
M. Wt: 196.25 g/mol
InChI Key: DPSWMHYHINOADQ-UHFFFAOYSA-N
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Description

2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of diethyl and methyl substituents on the pyrazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diethyl-1-methylpyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are frequently employed.

Major Products: The major products formed from these reactions include various pyrazole derivatives, esters, amides, and other functionalized compounds.

Scientific Research Applications

2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with dimethyl substituents instead of diethyl.

    2-(3,5-Diethyl-1H-pyrazol-4-yl)acetic acid: Lacks the methyl group on the pyrazole ring.

    2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness: 2-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the specific combination of diethyl and methyl substituents on the pyrazole ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-diethyl-1-methylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8-7(6-10(13)14)9(5-2)12(3)11-8/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSWMHYHINOADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)acetic acid
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